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Compound of Interest

Compound Name: 3-Oxoindan-4-carboxylic acid

Cat. No.: B118196

3-Oxoindan-4-carboxylic Acid: A Technical
Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a
molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of
specific experimental data for this compound in publicly accessible literature, this document
combines established chemical principles with data from closely related analogs to offer a
predictive and illustrative guide.

Core Identifiers and Physicochemical Properties

3-Oxoindan-4-carboxylic acid, a bifunctional molecule, possesses both a ketone and a
carboxylic acid group attached to an indane framework. These features make it a versatile
scaffold for chemical synthesis and a potential pharmacophore for various biological targets.
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Identifier Value Reference
CAS Number 71005-12-4 [1]12113]
Molecular Formula C10HsO3 [2]
Molecular Weight 176.17 g/mol [2]

2,3-Dihydro-3-oxo-indene-4-
Synonyms carboxylic acid, 3-Oxo-4- [1]

indancarboxylic acid

Note: Experimentally determined physicochemical properties such as pKa, logP, and solubility
for 3-Oxoindan-4-carboxylic acid are not readily available in the cited literature. The
properties of such a molecule would be influenced by the interplay between the acidic
carboxylic acid group and the relatively nonpolar indanone core.

Spectroscopic Characterization

While specific spectra for 3-Oxoindan-4-carboxylic acid are not available, the expected
spectroscopic features can be predicted based on the functional groups present.
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Spectroscopy

Expected Features

1H NMR

Aromatic protons (approx. 7.0-8.0 ppm),
methylene protons of the indanone ring (approx.
2.5-3.5 ppm), and a broad singlet for the

carboxylic acid proton (>10 ppm).

13C NMR

Carbonyl carbon of the ketone (approx. 190-200
ppm), carbonyl carbon of the carboxylic acid
(approx. 170-180 ppm), aromatic carbons
(approx. 120-150 ppm), and methylene carbons
(approx. 25-40 ppm).

IR Spectroscopy

A broad O-H stretch from the carboxylic acid
(approx. 2500-3300 cm~1), a C=0 stretch from
the carboxylic acid (approx. 1700-1725 cm™1),
and a C=0 stretch from the ketone (approx.
1680-1700 cm™1),

Mass Spectrometry

A molecular ion peak corresponding to the
molecular weight, along with characteristic
fragmentation patterns for carboxylic acids (loss
of H20, CO, and COOH).

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for 3-Oxoindan-4-carboxylic acid is

not described in the available literature. However, a plausible synthetic route can be

conceptualized based on established organic chemistry principles. One potential approach is

the Friedel-Crafts acylation of a suitably substituted benzene derivative followed by cyclization

and functional group manipulation.

[llustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of 3-Oxoindan-4-carboxylic acid. This is a

hypothetical pathway and would require experimental validation.
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Caption: Conceptual synthetic workflow for 3-Oxoindan-4-carboxylic acid.

Potential Biological Activity and Signaling Pathways

The indanone scaffold is a "privileged structure” in medicinal chemistry, found in numerous
biologically active compounds. Derivatives of 1-indanone have shown a wide range of
activities, including anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid
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moiety can serve as a key interaction point with biological targets, often mimicking the
phosphate groups of natural ligands.

Given the structural features of 3-Oxoindan-4-carboxylic acid, it could potentially be explored
as an inhibitor of various enzymes or as a ligand for nuclear receptors. For instance, many
enzyme inhibitors possess a carboxylic acid group to chelate metal ions in the active site or to
form hydrogen bonds with key amino acid residues.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generic signaling pathway where a small molecule inhibitor,
such as a derivative of 3-Oxoindan-4-carboxylic acid, could potentially act. This is a
generalized representation and not based on specific experimental data for this compound.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

3-Oxoindan-4-carboxylic acid presents an intriguing scaffold for chemical and
pharmacological research. While specific, detailed experimental data is currently limited in the
public domain, this technical guide provides a foundational understanding based on its
structural features and the known properties of related compounds. Further experimental
investigation is warranted to fully elucidate its chemical and biological characteristics, which
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could pave the way for its application in drug discovery and development. Researchers are
encouraged to use this document as a starting point for designing and conducting their own
investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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